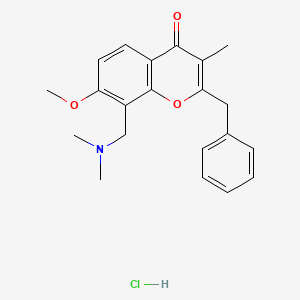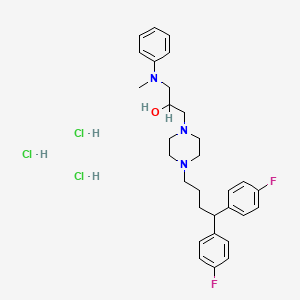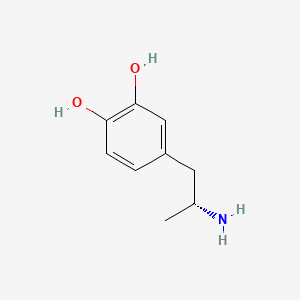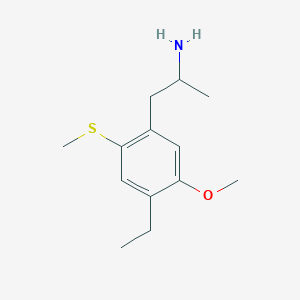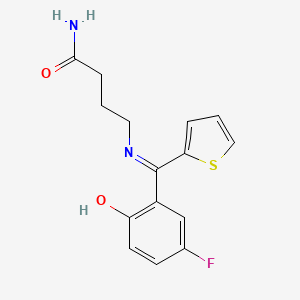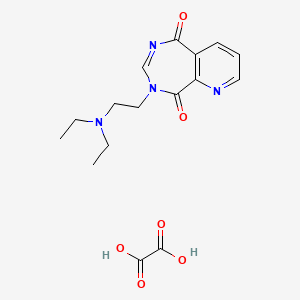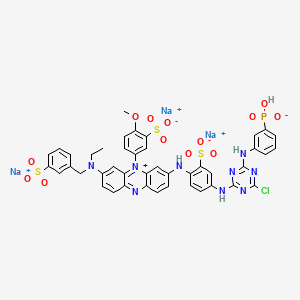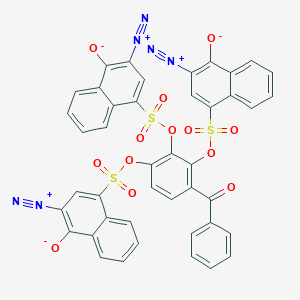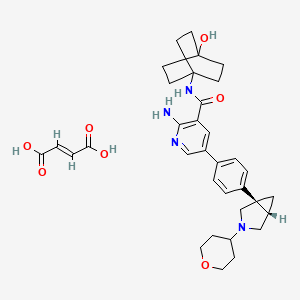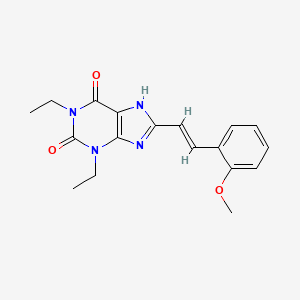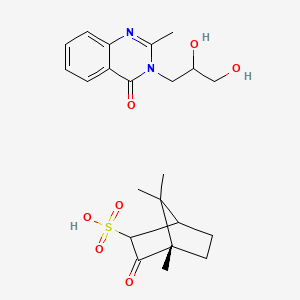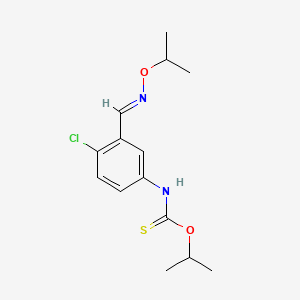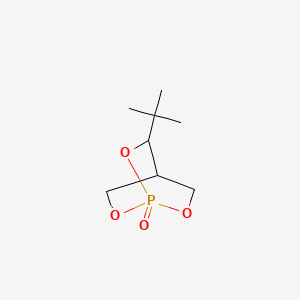
2,5-Dimethoxy-4-(2-propenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-prop-2-enylphenol, also known as 5-methoxyeugenol, is a phenolic compound with the molecular formula C11H14O3. It is characterized by the presence of two methoxy groups and a prop-2-enyl group attached to a phenol ring. This compound is part of the methoxybenzenes and phenols classes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-prop-2-enylphenol typically involves the alkylation of 2,5-dimethoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-prop-2-enylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enyl group can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-4-prop-2-enylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-prop-2-enylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its phenolic hydroxyl group.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
Eugenol: Similar structure but lacks the methoxy groups.
Vanillin: Contains a methoxy group and an aldehyde group instead of the prop-2-enyl group.
Isoeugenol: Similar structure but with a different position of the double bond in the side chain.
Uniqueness
2,5-Dimethoxy-4-prop-2-enylphenol is unique due to the presence of both methoxy groups and the prop-2-enyl group, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
CAS No. |
90377-06-3 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,5-dimethoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-11(14-3)9(12)7-10(8)13-2/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
WPWFNFQROATLTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC=C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


